molecular formula C18H19ClN4O B2882208 2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide CAS No. 1375215-33-0

2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide

Cat. No.: B2882208
CAS No.: 1375215-33-0
M. Wt: 342.83
InChI Key: MIBPOPDCBYNNRI-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the indole is coupled with a halogenated pyridine in the presence of a palladium catalyst.

    Chlorination and Amide Formation: The final steps involve chlorination of the indole ring and subsequent formation of the carboxamide group through an amide coupling reaction using appropriate reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylethylamine hydrochloride
  • 2-dimethylaminoethyl chloride hydrochloride
  • N-(2-chloroethyl)dimethylamine hydrochloride

Uniqueness

Compared to similar compounds, 2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide stands out due to its indole and pyridine moieties, which confer unique biological activities and chemical reactivity. The presence of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[1-[2-(dimethylamino)ethyl]indol-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-22(2)10-11-23-9-7-13-5-6-14(12-16(13)23)21-18(24)15-4-3-8-20-17(15)19/h3-9,12H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBPOPDCBYNNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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